![molecular formula C19H23BrN2O2 B3441106 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine](/img/structure/B3441106.png)
1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine, also known as BDMP, is a chemical compound that has been studied for its potential use in scientific research. BDMP belongs to the class of piperazine derivatives and has a molecular formula of C20H23BrN2O2.
Wirkmechanismus
1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor subtype, meaning that it can activate the receptor but not to the same extent as a full agonist. This partial activation can lead to a decrease in the firing rate of serotonin neurons, which can have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine has been shown to decrease anxiety-like behaviors in animal models, suggesting that it may have anxiolytic effects in humans as well. Additionally, 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine has been shown to increase the availability of serotonin in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine is its partial agonist activity, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine. One area of interest is the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine in imaging studies of serotonin receptors in humans. Another area of interest is the development of 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine analogs with improved pharmacological properties, such as increased receptor selectivity or longer half-life. Additionally, 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine may have potential therapeutic uses in the treatment of anxiety and depression, and further research is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine has been studied for its potential use as a ligand for imaging studies of serotonin receptors in the brain. Serotonin receptors are involved in the regulation of mood, appetite, and sleep, and abnormalities in these receptors have been implicated in various psychiatric disorders. 1-(5-bromo-2,4-dimethoxybenzyl)-4-phenylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor subtype, making it a promising candidate for imaging studies.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-23-18-13-19(24-2)17(20)12-15(18)14-21-8-10-22(11-9-21)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDJZAVNCVHNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.